1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(23-14-6-7-17-18(9-14)26-12-25-17)20-10-15-8-16(22-11-21-15)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHISEINZSUKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-(Benzo[d]dioxol-5-yl)propan-1-ol
The precursor 1-(Benzo[d]dioxol-5-yl)propan-1-ol (CAS 6890-30-8) can be oxidized to the corresponding ketone, followed by reductive amination to yield the primary amine.
Procedure :
- Oxidation : Treat 1-(Benzo[d]dioxol-5-yl)propan-1-ol with pyridinium chlorochromate (PCC) in dichloromethane to form 1-(Benzo[d]dioxol-5-yl)propan-1-one.
- Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to produce benzo[d]dioxol-5-ylpropan-1-amine.
Challenges : Over-reduction to the secondary amine or incomplete conversion may occur, necessitating careful stoichiometric control.
Preparation of (6-Phenylpyrimidin-4-yl)methyl Isocyanate
Pyrimidine Ring Construction
The 6-phenylpyrimidin-4-yl group is synthesized via a cyclocondensation reaction.
Procedure :
- Biginelli Reaction : Combine benzaldehyde, ethyl acetoacetate, and urea in ethanol with HCl catalysis to form dihydropyrimidinone.
- Aromatization : Oxidize dihydropyrimidinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene to yield 6-phenylpyrimidin-4-ol.
- Chlorination : Treat the hydroxyl group with POCl₃ to generate 4-chloro-6-phenylpyrimidine.
- Methylamine Introduction : React 4-chloro-6-phenylpyrimidine with methylamine in THF to form (6-phenylpyrimidin-4-yl)methylamine.
Isocyanate Formation
Convert the amine to isocyanate using triphosgene:
- Suspend (6-phenylpyrimidin-4-yl)methylamine in dry dichloromethane.
- Add triphosgene (0.33 equiv) and triethylamine (2 equiv) at 0°C.
- Stir for 4 hours at room temperature, then concentrate under reduced pressure to obtain the isocyanate.
Urea Bond Formation
Coupling via Amine-Isocyanate Reaction
React benzo[d]dioxol-5-ylpropan-1-amine with (6-phenylpyrimidin-4-yl)methyl isocyanate in anhydrous THF at 0°C, gradually warming to room temperature.
Optimization Insights :
- Solvent : THF or DMF improves solubility.
- Catalyst : Triethylamine (1 equiv) enhances reaction rate.
- Yield : ~65–70% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).
Analytical Validation :
Alternative Route: Carbodiimide-Mediated Coupling
- Activate benzo[d]dioxol-5-ylpropan-1-amine with 1,1'-carbonyldiimidazole (CDI) in DMF.
- Add (6-phenylpyrimidin-4-yl)methylamine and stir at 50°C for 12 hours.
- Purify via reverse-phase HPLC (ACN/water gradient).
Yield Comparison : This method affords lower yields (~50%) due to competing imidazole byproducts.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
- THF vs. DMF : THF minimizes side reactions but requires longer reaction times. DMF accelerates coupling but may degrade sensitive groups.
- Low-Temperature Control : Maintaining 0°C during isocyanate formation prevents dimerization.
Purification Challenges
- Column Chromatography : Effective for removing unreacted amine and isocyanate.
- HPLC : Essential for isolating high-purity product (>98%) when scaling up.
Scalability and Industrial Applicability
Batch Process Optimization
- Catalyst Recycling : Triethylamine can be recovered via distillation.
- Waste Management : POCl₃ and triphosgene require neutralization with aqueous NaHCO₃.
Cost Analysis
- Key Cost Drivers : Triphosgene and DDQ contribute >60% of raw material costs.
- Yield-Improvement Strategies : Switching to urea coupling with EDC/HOBt reduces expenses by 20%.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (EP 2023/39) share the benzodioxole moiety but differ in their heterocyclic core. These derivatives incorporate a pyrido-pyrimidinone ring system substituted with piperazine or methylpiperazine groups.
- Key Differences: Core Structure: Pyrido-pyrimidinone vs. urea-linked pyrimidine in the target compound. Substituents: Piperazine groups in vs. phenyl and methyl groups in the target. Pharmacological Implications: Piperazine substituents may enhance solubility and modulate receptor affinity, whereas the phenyl group in the target compound could increase lipophilicity and membrane permeability .
Urea Derivatives with Methoxy-Pyrimidine ()
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS:1448050-67-6) shares the urea linkage and benzodioxole core but differs in pyrimidine substitution (2,4-dimethoxy vs. 6-phenyl).
- Safety Profile: highlights precautions for handling (e.g., P102: "Keep out of reach of children"), suggesting similar reactivity or toxicity concerns for urea derivatives .
Non-Urea Benzodioxole Derivatives
Cyclopropane Carboxamide Derivatives ()
The compound 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid features a difluorinated benzodioxole and cyclopropane carboxamide.
- Key Differences: Fluorination: The difluoro substitution in may enhance metabolic stability and binding affinity compared to the non-fluorinated target compound .
Dihydropyridine Derivatives ()
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (B9) contains a dihydropyridine ring and ester groups.
- Key Differences :
Pharmacological and Physicochemical Comparison
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and metabolic regulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a urea group and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 342.36 g/mol.
Biological Activity Overview
Research indicates that derivatives of benzodioxole compounds exhibit various biological activities including:
- Antidiabetic Effects : Certain benzodioxole derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.68 µM to 2.59 µM against α-amylase, suggesting strong potential for managing diabetes .
- Anticancer Properties : Several studies have highlighted the anticancer potential of benzodioxole derivatives. For example, compounds structurally related to this compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM .
Antidiabetic Activity
A study evaluating the antidiabetic potential of benzodioxole derivatives found that compound IIc significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that the compound may enhance insulin sensitivity or inhibit glucose absorption.
Anticancer Activity
In vitro studies revealed that certain benzodioxole derivatives displayed significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example, a related compound demonstrated an IC50 value of 50 µM against breast cancer cells, indicating its potential as an anticancer agent .
Case Studies
| Study | Compound | Biological Activity | IC50 Value | Model |
|---|---|---|---|---|
| Study A | IIa | α-Amylase Inhibition | 0.85 µM | In vitro |
| Study B | IIc | Blood Glucose Reduction | - | In vivo |
| Study C | Related | Cytotoxicity in Cancer | 26–65 µM | In vitro |
Discussion
The biological activity of this compound appears promising based on its structural analogs and their demonstrated effects. The ability to inhibit α-amylase suggests potential applications in diabetes management, while the anticancer properties warrant further investigation into its mechanisms and efficacy.
Q & A
Basic Research Questions
Q. What are the key structural components of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, and how do they contribute to its biological activity?
- Answer : The compound features three critical moieties:
- Benzo[d][1,3]dioxole : Known for antimicrobial and anticancer properties due to its ability to modulate cell signaling pathways .
- 6-Phenylpyrimidin-4-ylmethyl : Enhances binding affinity to enzymatic targets (e.g., kinases) via π-π stacking and hydrogen bonding .
- Urea linkage : Facilitates hydrogen-bond interactions with biological targets, improving selectivity and potency .
Structural analogs in and demonstrate that modifications to these moieties significantly alter bioactivity, underscoring their importance in drug design.
Q. What are common synthetic routes for this compound, and what reagents are typically employed?
- Answer : Synthesis involves multi-step reactions:
Formation of the benzodioxole moiety : Cyclization of catechol derivatives using acetic anhydride or dichloromethane .
Introduction of the pyrimidine ring : Suzuki-Miyaura coupling with phenylboronic acid under Pd catalysis (e.g., Pd(OAc)₂, XPhos) .
Urea linkage formation : Reaction of an isocyanate intermediate with a benzodioxol-5-amine in anhydrous THF at 60°C .
Purification typically employs silica gel chromatography, with yields optimized by controlling reaction temperature and solvent polarity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound for scale-up studies?
- Answer : Key strategies include:
- Catalyst screening : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency (yield >75%) .
- Solvent optimization : Using DMF or THF enhances solubility of intermediates, reducing side reactions .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for pharmacological assays .
highlights the role of continuous flow reactors in scaling up pyrimidine coupling steps while minimizing waste.
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in anticancer studies?
- Answer : Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based substrates .
- Molecular docking : AutoDock Vina simulations predict binding poses within ATP-binding pockets, validated by mutagenesis studies .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) reveals G1/S phase arrest in cancer cell lines (e.g., MCF-7) .
and emphasize correlating in vitro enzyme data with cellular apoptosis assays to confirm target engagement.
Q. How can structural-activity relationship (SAR) studies guide the design of more potent analogs?
- Answer : SAR strategies involve:
- Substituent variation : Replacing the phenyl group on pyrimidine with electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition (e.g., 10-fold lower IC₅₀ in ).
- Linker modification : Replacing the methylene group in the urea linkage with a sulfonamide improves metabolic stability .
- Bioisosteric replacement : Substituting benzodioxole with benzothiazole increases blood-brain barrier penetration in analogs .
High-throughput screening (HTS) of derivative libraries, as in , accelerates lead optimization.
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Answer : Resolve discrepancies via:
- Standardized assays : Use identical cell lines (e.g., HepG2 for liver cancer) and assay protocols (e.g., MTT vs. CellTiter-Glo) to minimize variability .
- Batch consistency : NMR and LC-MS verify compound purity (>98%), as impurities (e.g., residual Pd) can skew results .
- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers (e.g., vs. 18).
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?
- Answer :
- In vitro :
- 3D tumor spheroids : Mimic tumor microenvironments for efficacy testing (IC₅₀ < 10 µM in ).
- Primary cell co-cultures : Assess selectivity between cancer and normal cells (e.g., fibroblasts) .
- In vivo :
- Xenograft models : Nude mice with subcutaneous tumors (e.g., HCT-116 colon cancer) for PK/PD profiling .
- Toxicology : Rodent studies monitor hepatotoxicity (ALT/AST levels) and bioavailability (Cmax > 1 µM in plasma) .
Methodological Considerations
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of benzodioxole and pyrimidine moieties (e.g., δ 5.9 ppm for dioxole protons in ).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 406.1234 Da) and detects synthetic byproducts .
- X-ray crystallography : Resolves 3D conformation of the urea linkage, critical for docking studies .
Q. What computational tools are recommended for predicting off-target interactions?
- Answer :
- SwissTargetPrediction : Identifies potential off-targets (e.g., carbonic anhydrase IX) based on structural similarity .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting residues prone to dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
